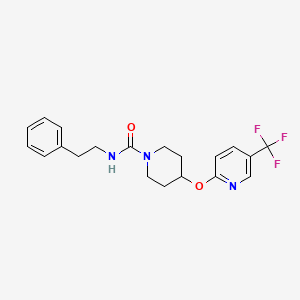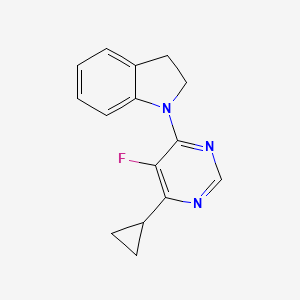
N-phenethyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, also known as TFP, is a novel compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. TFP is a synthetic compound that belongs to the family of piperidine carboxamides and has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
In supramolecular chemistry, derivatives of N-phenethyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide are utilized as bidentate N,N-ligands. These ligands are flexible and can form complexes with metal ions, leading to the development of new materials with potential applications in molecular recognition and self-assembly processes .
Catalysis
The compound’s derivatives serve as catalysts in chemical reactions. Their ability to bind with metals contributes to catalytic efficiency, which is crucial for speeding up reactions in the synthesis of various chemicals .
Ion Sensing
In the field of ion sensing, the compound’s derivatives are applied due to their ability to interact with specific ions. This interaction can be used to detect the presence of these ions in a sample, which is valuable for environmental monitoring and medical diagnostics .
Luminescent Materials
Metal complexes of this compound demonstrate luminescent properties. These properties are significant for the development of new lighting systems, display technologies, and optical sensors .
Cytotoxic Agents
Some derivatives have shown cytotoxic activity, making them potential candidates for cancer treatment. Their ability to bind with DNA molecules suggests they could be used to interfere with the replication of cancer cells .
Agrochemicals
The trifluoromethylpyridine moiety, a part of the compound’s structure, is key in the development of active agrochemical ingredients. These derivatives are used to protect crops from pests, highlighting the compound’s importance in the agricultural sector .
Pharmaceutical Applications
Several pharmaceutical products containing the trifluoromethylpyridine structure have been approved for market use. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these drugs .
Insecticides Development
This compound is also used in the development of insecticides. Its structural features, including the presence of fluorine and pyridine, result in superior pest control properties compared to traditional phenyl-containing insecticides.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)16-6-7-18(25-14-16)28-17-9-12-26(13-10-17)19(27)24-11-8-15-4-2-1-3-5-15/h1-7,14,17H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJVLHQRLUGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)
![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)

![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)
![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)